molecular formula C25H40O2 B14229454 1-Phenyl-3-propylcyclohexyl decanoate CAS No. 823813-37-2

1-Phenyl-3-propylcyclohexyl decanoate

Cat. No.: B14229454
CAS No.: 823813-37-2
M. Wt: 372.6 g/mol
InChI Key: NMTAAFFFGBYMHJ-UHFFFAOYSA-N
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Description

1-Phenyl-3-propylcyclohexyl decanoate is an organic compound with a complex structure that includes a phenyl group, a propyl group, and a cyclohexyl ring attached to a decanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-propylcyclohexyl decanoate typically involves the esterification of 1-Phenyl-3-propylcyclohexanol with decanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-propylcyclohexyl decanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-Phenyl-3-propylcyclohexyl decanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-propylcyclohexyl decanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active alcohol and decanoic acid, which may interact with various enzymes and receptors in biological systems. The phenyl and cyclohexyl groups contribute to the compound’s overall hydrophobicity, influencing its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-propylcyclohexanol: The alcohol precursor to the ester.

    1-Phenyl-3-propylcyclohexyl acetate: A similar ester with a shorter acyl chain.

    1-Phenyl-3-propylcyclohexyl butyrate: Another ester with a different acyl group.

Uniqueness

1-Phenyl-3-propylcyclohexyl decanoate is unique due to its longer acyl chain, which can influence its physical properties and interactions with biological systems compared to shorter-chain esters. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials or therapeutic agents.

Properties

CAS No.

823813-37-2

Molecular Formula

C25H40O2

Molecular Weight

372.6 g/mol

IUPAC Name

(1-phenyl-3-propylcyclohexyl) decanoate

InChI

InChI=1S/C25H40O2/c1-3-5-6-7-8-9-13-19-24(26)27-25(23-17-11-10-12-18-23)20-14-16-22(21-25)15-4-2/h10-12,17-18,22H,3-9,13-16,19-21H2,1-2H3

InChI Key

NMTAAFFFGBYMHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OC1(CCCC(C1)CCC)C2=CC=CC=C2

Origin of Product

United States

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